molecular formula C8H3Cl2F5O B1403895 2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene CAS No. 1417567-86-2

2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Cat. No.: B1403895
CAS No.: 1417567-86-2
M. Wt: 281 g/mol
InChI Key: YCLYCFHEASXBQK-UHFFFAOYSA-N
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Description

2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a fluorinated aromatic compound. The presence of multiple halogen atoms, including chlorine and fluorine, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using specialized equipment to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a more oxidized aromatic compound.

Scientific Research Applications

2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is unique due to its specific combination of chloro and difluoromethoxy groups on a benzene ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-3-4(7(11,12)13)1-2-6(5)16-8(10,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLYCFHEASXBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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